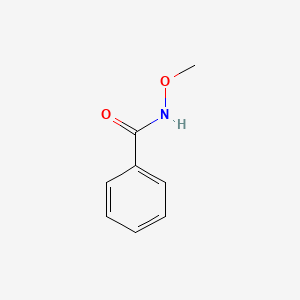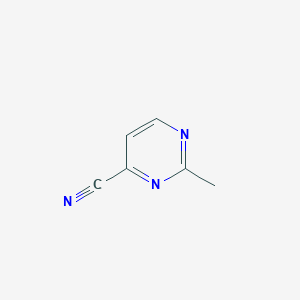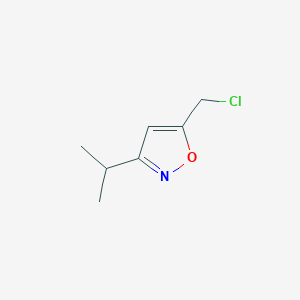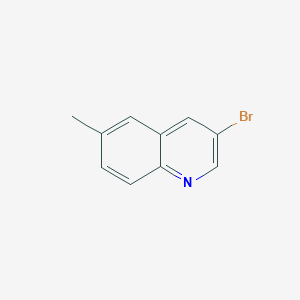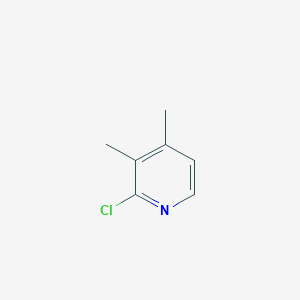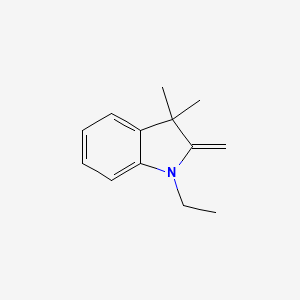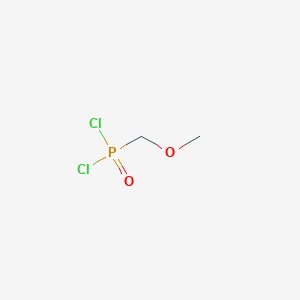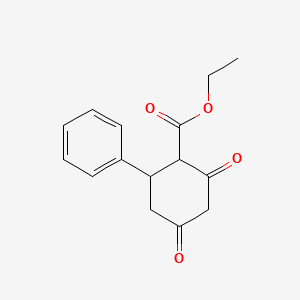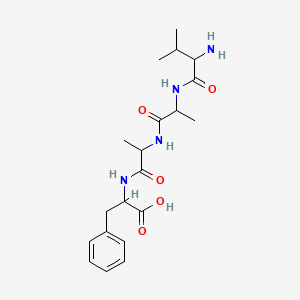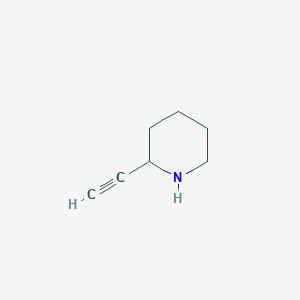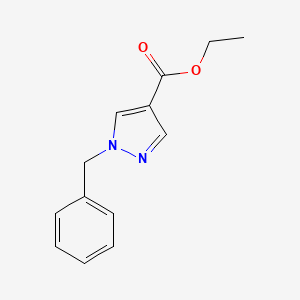
1-苄基-1H-吡唑-4-甲酸乙酯
概述
描述
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is a compound that is widely used in scientific research. It is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects. In
科学研究应用
Synthesis of Pyrazole Derivatives
Pyrazole derivatives are of significant interest due to their diverse biological activities. Ethyl 1-benzyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of various pyrazole derivatives. These derivatives have been explored for their potential as antituberculosis , antimicrobial , antifungal , anti-inflammatory , anticancer , and antidiabetic agents . The versatility of the pyrazole ring allows for the creation of numerous analogues with potential therapeutic applications.
Catalysis
In organic synthesis, ethyl 1-benzyl-1H-pyrazole-4-carboxylate can be used in catalytic processes to produce more complex molecules. For instance, it can be involved in reactions utilizing Nano-ZnO as a catalyst for the regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles . This highlights its role in facilitating reactions that are crucial for the development of compounds with desired chemical properties.
Intermediate for Isoxazole Derivatives
This compound is utilized in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . These derivatives are important in the field of medicinal chemistry, where they are investigated for their pharmacological properties and potential use as drugs.
Agricultural Chemistry
Ethyl 1-benzyl-1H-pyrazole-4-carboxylate is also used in the synthesis of isoxazole derivatives that serve as herbicides . The development of new herbicides is crucial for improving agricultural productivity and managing weed resistance.
属性
IUPAC Name |
ethyl 1-benzylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-2-17-13(16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUTDJCLKKQWXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570365 | |
| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
CAS RN |
150559-94-7 | |
| Record name | Ethyl 1-benzyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

